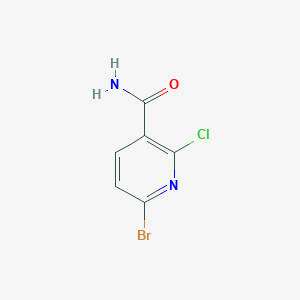
6-Bromo-2-chloronicotinamide
Übersicht
Beschreibung
6-Bromo-2-chloronicotinamide is a chemical compound with the molecular formula C6H4BrClN2O and a molecular weight of 235.47 . It is also known by other names such as 6-bromo-2-chloropyridine-3-carboxamide and 3-Pyridinecarboxamide, 6-bromo-2-chloro- .
Physical And Chemical Properties Analysis
6-Bromo-2-chloronicotinamide has a predicted boiling point of 333.5±42.0 °C and a predicted density of 1.818±0.06 g/cm3 . Its pKa value is predicted to be 13.91±0.50 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
6-Bromo-2-chloronicotinamide, a derivative of nicotinic acid, is used in various chemical syntheses and has potential applications in the development of pharmaceuticals and agrochemicals. Its unique halogenation pattern enables its participation in diverse chemical reactions, facilitating the creation of novel compounds with potential biological activity.
Efficient Synthesis Pathways : The regioselective Suzuki coupling of 2,6-dichloronicotinamide with aryl boronic acids, facilitated by chelation to an ester/amide group, represents an efficient synthesis pathway for 2-aryl-6-chloronicotinamides. This method emphasizes the role of 6-bromo-2-chloronicotinamide as a precursor in organic synthesis, offering a convergent approach to produce structurally diverse molecules (Yang et al., 2003).
Role in Enzymatic Production : Another study highlights the biocatalytic hydrolysis of chlorinated nicotinamides by an amidase from Pantoea sp., demonstrating the potential for enzymatic production of 2-chloronicotinic acid. This research suggests the utility of 6-bromo-2-chloronicotinamide in biotechnological applications, particularly in the synthesis of agrochemicals and pharmaceuticals through environmentally friendly processes (Zheng et al., 2018).
Disinfection Byproducts in Water Treatment : The presence of bromide ions in water treatment processes, particularly in chlorination and chloramination, significantly impacts the formation and speciation of disinfection by-products (DBPs). Research on the effect of bromide ions reveals that bromo- and dichloro- substitutions in haloacetic acids are influenced by bromide concentrations, underlining the environmental relevance of bromo-chloro compounds like 6-bromo-2-chloronicotinamide (Cowman & Singer, 1996).
Halogenated Disinfection Byproducts : Studies on new halogenated disinfection byproducts (DBPs) formed in swimming pool water treated with chlorine emphasize the role of bromide. These DBPs, including bromo- and chloro-nicotinamides, highlight the potential health risks associated with prolonged exposure to chlorinated water and underscore the importance of understanding the chemistry of bromo-chloro compounds in environmental health science (Xiao et al., 2012).
Eigenschaften
IUPAC Name |
6-bromo-2-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYMFKMGFOXHDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloronicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1448837.png)
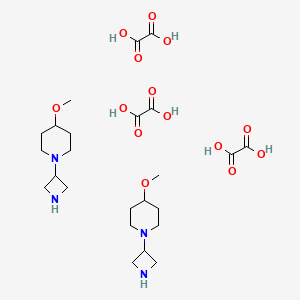
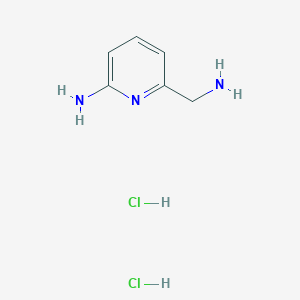
![[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride](/img/structure/B1448841.png)
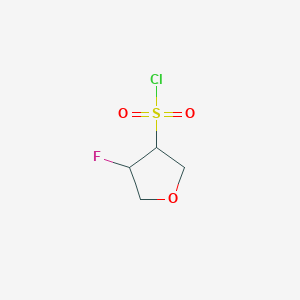

![1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B1448846.png)

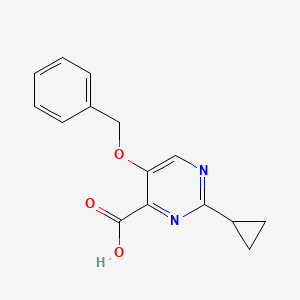
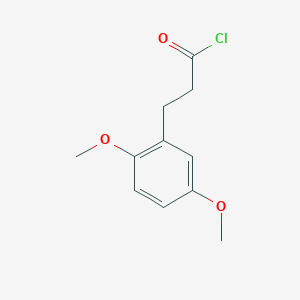
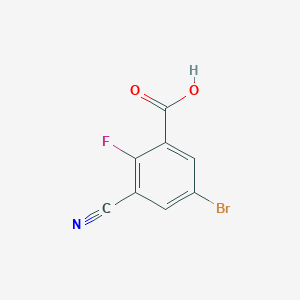
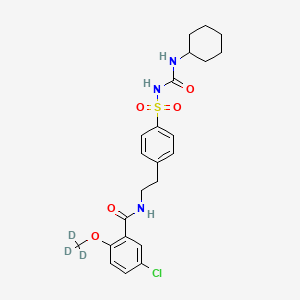
![[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B1448856.png)
![(6-Azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1448859.png)